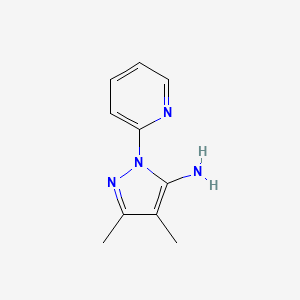
3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 4-methyl-5-nitropyridine-2-amine with thiadiazole precursors under specific conditions. One common method involves the use of a one-pot reaction where the intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide is prepared from commercially available 4-methyl-5-nitropyridine-2-amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green and sustainable chemistry are often applied to optimize the synthesis process, minimizing the use of hazardous reagents and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The pyridine ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-Methyl-5-aminopyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Scientific Research Applications
3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with biological macromolecules, potentially inhibiting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-nitropyridin-2-yl)methanol
- N-(4-methyl-5-nitropyridin-2-yl)acetamide
- N,N-diethyl-3-[(4-methyl-5-nitropyridin-2-yl)amino]propanamide
Uniqueness
3-(4-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a nitro group and a thiadiazole ring, which confer specific chemical reactivity and potential biological activity not found in similar compounds.
Properties
Molecular Formula |
C8H7N5O2S |
|---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
3-(4-methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H7N5O2S/c1-4-2-5(7-11-8(9)16-12-7)10-3-6(4)13(14)15/h2-3H,1H3,(H2,9,11,12) |
InChI Key |
BVZLSGXLDJRFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C2=NSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)







